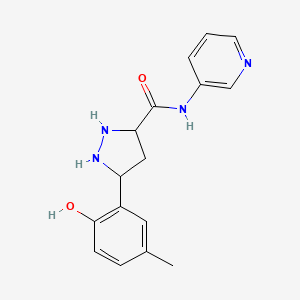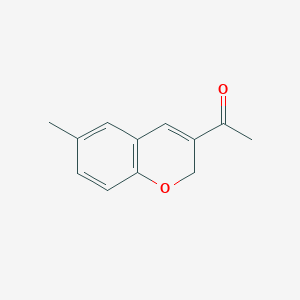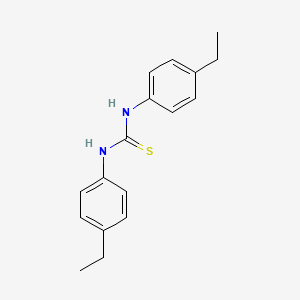
Thiourea, N,N'-bis(4-ethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Thiourea, N,N’-bis(4-ethylphenyl)- (also known as 2,2’-Diethylthiocarbanilide or 1,3-(Bis(4-ethylphenyl))thiourea) is a chemical compound with the molecular formula C17H20N2S and a molecular weight of 284.419 g/mol .
- It belongs to the class of thiourea derivatives, which have gained prominence as organocatalysts in organic chemistry due to their ability to activate substrates and stabilize developing negative charges in transition states .
Preparation Methods
Industrial Production: Information on industrial-scale production methods for this specific compound is limited. it can be synthesized in the laboratory using established procedures.
Chemical Reactions Analysis
Reactivity: Thiourea, N,N’-bis(4-ethylphenyl)- can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Thiourea derivatives find applications as catalysts, ligands, and intermediates in organic synthesis.
Biology and Medicine: Limited research exists on its biological applications, but thiourea derivatives have been explored for their potential antiviral, antitumor, and antioxidant properties.
Industry: Thiourea compounds are used in the textile industry for dyeing and printing.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of ongoing research.
- It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other thiourea derivatives, such as N-(4-ethylphenyl)thiourea, exhibit similar reactivity patterns.
Properties
CAS No. |
89573-81-9 |
|---|---|
Molecular Formula |
C17H20N2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,3-bis(4-ethylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-3-13-5-9-15(10-6-13)18-17(20)19-16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
InChI Key |
MYMPXETYPXXBNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126310.png)
![6-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12126317.png)
![3-[(3,5-Dimethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B12126324.png)
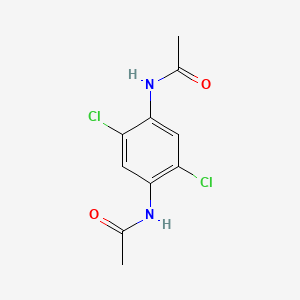
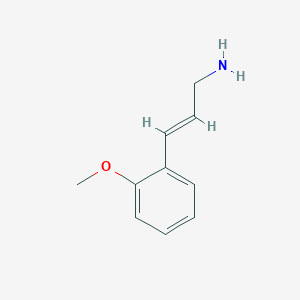
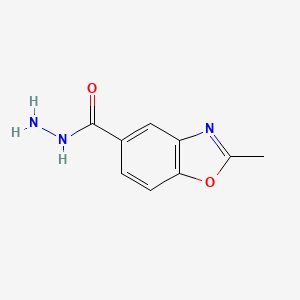
![2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B12126366.png)
![6-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12126371.png)
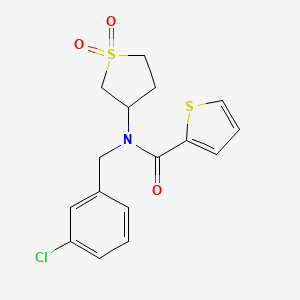
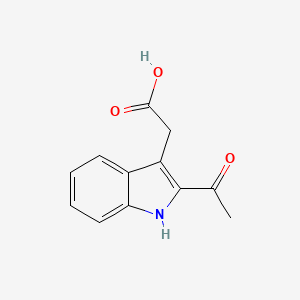
![3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B12126385.png)

